8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Properties
IUPAC Name |
8-(5-chloro-2-methylphenyl)sulfonyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-14-3-6-16(22)13-18(14)30(27,28)25-11-9-21(10-12-25)23-19(20(26)24-21)15-4-7-17(29-2)8-5-15/h3-8,13H,9-12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANYSPUFGODIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, including the formation of the spiro linkage and the introduction of functional groups. Common synthetic routes may include:
Formation of the Spiro Linkage: This step often involves cyclization reactions under specific conditions, such as the use of strong acids or bases.
Introduction of Functional Groups: The sulfonyl, methoxy, and triazaspiro groups are introduced through various substitution reactions, often requiring specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Sulfonylation and Sulfonyl Group Reactivity
The sulfonyl group at position 8 participates in nucleophilic substitution and hydrolysis reactions:
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Nucleophilic Displacement : The 5-chloro-2-methylbenzenesulfonyl group undergoes substitution with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 60–80°C, yielding derivatives with modified sulfonamide linkages.
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Acidic Hydrolysis : Under reflux with HCl (6N), the sulfonamide bond cleaves to regenerate the free amine intermediate, which can be re-functionalized.
Reaction Conditions Table
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | 60–80°C, DCM, 8–12 h | 75–85 | |
| Nucleophilic Substitution | RT, DMF, 4–6 h | 70–80 |
Methoxyphenyl Ring Functionalization
The 4-methoxyphenyl group undergoes:
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Demethylation : Treated with BBr₃ in CH₂Cl₂ at −78°C, the methoxy group converts to a hydroxyl group, enabling further derivatization (e.g., alkylation, acylation).
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Electrophilic Substitution : Directed ortho-metalation (LiTMP, THF, −40°C) followed by quenching with electrophiles (e.g., DMF for formylation) introduces substituents at the aromatic ring.
Spirocyclic Triaza Core Modifications
The 1,4,8-triazaspiro[4.5]dec-3-en-2-one scaffold exhibits reactivity at multiple sites:
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Lactam Ring Opening : Treatment with Grignard reagents (e.g., MeMgBr) opens the lactam ring, forming secondary amines that can be re-cyclized under acidic conditions.
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Enamine Tautomerization : The spirocyclic enamine system undergoes tautomerization in protic solvents, stabilizing the keto form at equilibrium.
Catalytic Hydrogenation
Selective reduction of the spirocyclic double bond (C3–N4) is achieved using H₂ (1 atm) and Pd/C in ethanol, yielding the saturated analog without affecting the sulfonyl or methoxy groups.
Stability Under Physiological Conditions
The compound demonstrates moderate stability in buffer solutions:
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pH 7.4 (PBS) : Half-life >24 h at 37°C.
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Oxidative Conditions : Degrades rapidly in the presence of H₂O₂/Fe²⁺ (Fenton’s reagent), indicating susceptibility to radical-mediated oxidation.
Functional Group Cross-Reactivity
Key Functional Group Reactions
| Group | Reaction Partner | Product |
|---|---|---|
| Sulfonamide | RNH₂ | N-Substituted sulfonamides |
| Methoxy (aryl) | BBr₃ | Phenolic derivative |
| Lactam | MeMgBr | Ring-opened secondary amine |
Side Reactions and Byproducts
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Sulfonamide Hydrolysis : Competing hydrolysis under acidic conditions generates sulfonic acid byproducts.
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Methoxy Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the methoxy group to a carbonyl, forming quinone-like structures.
Analytical Characterization
Post-reaction characterization employs:
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NMR : and spectra confirm regioselectivity in substitution reactions.
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HRMS : Validates molecular weights of derivatives (e.g., [M+H]⁺ calc. 488.1521, found 488.1518).
This compound’s reactivity profile highlights its versatility as a synthetic intermediate for beta-secretase inhibitors, with modifications primarily targeting the sulfonyl, methoxyphenyl, and spirocyclic moieties . Further studies optimizing reaction selectivity and yield are warranted to enhance its pharmacological utility.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may possess significant anticancer activity, similar to other triazole derivatives that have shown efficacy against multiple human tumor cell lines, including colon and breast cancers .
- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, suggesting potential applications in treating bacterial infections.
Synthesis Pathways
The synthesis of 8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. Common methods may include:
- Formation of the spirocyclic structure through cyclization reactions.
- Introduction of the sulfonyl and methoxy groups via electrophilic substitution reactions.
Each step must be optimized to ensure high yields and purity of the final product.
Case Studies and Research Findings
Several studies have investigated the anticancer potential of related compounds:
These studies highlight the importance of structural modifications in enhancing biological activity and targeting specific cancer types.
Mechanism of Action
The mechanism of action of 8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spiro compounds with similar structural features.
Sulfonyl Compounds: Compounds containing sulfonyl groups with comparable chemical properties.
Triazaspiro Compounds: Molecules with triazaspiro linkages.
Uniqueness
8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is unique due to its specific combination of functional groups and spiro linkage, which confer distinct chemical and biological properties
Biological Activity
The compound 8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspiro class of compounds, which are recognized for their diverse biological activities and potential therapeutic applications. Its unique molecular structure includes a sulfonyl group, a methoxyphenyl substituent, and a spirocyclic framework, contributing to its chemical reactivity and biological properties. Understanding its biological activity is crucial for exploring its potential as a therapeutic agent.
Molecular Characteristics
- Molecular Formula : C21H22ClN3O4S
- Molecular Weight : 447.93 g/mol
This compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research into the biological activities of similar compounds indicates that triazaspiro compounds can exhibit significant effects in areas such as:
- Anticancer Activity : Many derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some related compounds have demonstrated antibacterial and antifungal activities.
- Enzyme Inhibition : Certain structural analogs have been studied for their ability to inhibit specific enzymes involved in disease processes.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of related compounds on cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). The findings suggest that derivatives similar to This compound exhibit promising anticancer properties:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound 20 | MCF-7 | 12.8 | High cytotoxicity |
| Compound 24 | HCT-116 | 12.7 | Induces apoptosis |
| Compound 30 | HCT-116 | 8.0 | Most effective against HCT-116 |
These results indicate that the presence of specific functional groups significantly influences the cytotoxicity of these compounds against cancer cells .
The mechanism by which these compounds exert their biological effects often involves:
- Induction of Apoptosis : Compounds like 24 have been shown to induce apoptosis in cancer cells, characterized by DNA fragmentation and loss of mitochondrial membrane potential.
- Cell Cycle Arrest : Certain derivatives lead to an increase in cells in the sub-G1 phase, indicating cell cycle disruption.
- Selective Toxicity : Notably, many derivatives display higher toxicity towards cancer cells compared to non-cancerous cells (e.g., HaCaT), suggesting a potential therapeutic window .
Case Studies
Several studies have focused on the synthesis and evaluation of triazaspiro compounds similar to This compound :
- Study on Anticancer Activity :
- Apoptotic Mechanisms :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
